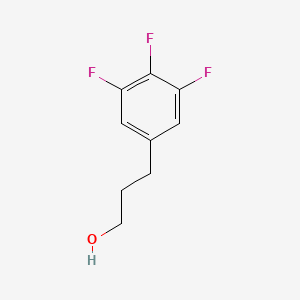

3-(3,4,5-Trifluorophenyl)propan-1-OL

説明

3-(3,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a propanol chain attached to a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. The trifluorophenyl moiety imparts significant electronegativity and lipophilicity, enhancing metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and fragrance industries, where its structural features may influence bioavailability, volatility, and interaction with biological targets.

特性

IUPAC Name |

3-(3,4,5-trifluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h4-5,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTWTJOFWKEIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorophenyl)propan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-(3,4,5-Trifluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 3-(3,4,5-Trifluorophenyl)propan-1-OL may involve catalytic hydrogenation of

類似化合物との比較

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Structural Differences :

- The phenyl ring is substituted with a methyl group (tolyl) instead of three fluorines.

- The propanol chain features two methyl groups at the 2-position, increasing steric hindrance.

Functional Implications :

- Lipophilicity : The trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)propan-1-ol confers higher logP (estimated ~2.8) compared to the tolyl analog (logP ~2.2), enhancing membrane permeability but reducing water solubility.

- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to cytochrome P450-mediated oxidation, whereas the tolyl analog may undergo faster hepatic clearance due to methyl group oxidation .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

- Contains a pyrazole core with chlorophenylsulfanyl and trifluoromethyl substituents, diverging from the propanol backbone.

- Sulfur and chlorine substituents introduce distinct reactivity (e.g., susceptibility to nucleophilic substitution).

Functional Implications :

- Reactivity : The sulfanyl group (-S-) may oxidize to sulfoxides or sulfones under physiological conditions, unlike the inert C-F bonds in 3-(3,4,5-Trifluorophenyl)propan-1-ol.

- Applications: The pyrazole derivative’s trifluoromethyl group enhances agrochemical activity, while the trifluorophenyl propanol is more suited for fragrance or drug intermediates due to its alcohol functionality .

Data Table: Key Comparative Properties

Research Findings

- Electron Effects : The trifluorophenyl group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~10–11) compared to the tolyl analog (pKa ~12–13), influencing salt formation and solubility in formulations.

- Thermal Stability : Fluorine’s inductive effect raises the boiling point of 3-(3,4,5-Trifluorophenyl)propan-1-ol (~250°C) relative to the tolyl derivative (~230°C), impacting distillation processes .

- Toxicological Gaps : While the tolyl compound’s dermal absorption is well-documented (<5% in vitro), the trifluorophenyl variant’s absorption and metabolite profiles require further study to assess occupational exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。